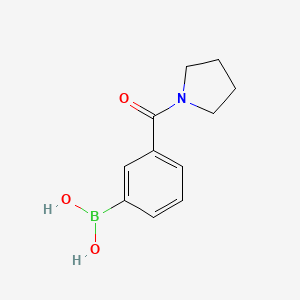
3-(Pyrrolidine-1-carbonyl)phenylboronic acid
Übersicht
Beschreibung
3-(Pyrrolidine-1-carbonyl)phenylboronic acid is a compound that features both a pyrrolidine ring and a phenylboronic acid moiety. The presence of the boronic acid group makes it a potential candidate for various chemical reactions, particularly those involving the formation of boronate complexes. The pyrrolidine ring, being a common structural motif in many bioactive molecules, may confer certain pharmacological properties to the compound10.
Synthesis Analysis
The synthesis of related boronic acid compounds has been explored in various studies. For instance, an improved protocol for the preparation of arylboronic acids, which could be relevant to the synthesis of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid, was developed using a lithium-halogen exchange and "in situ quench" technique . Additionally, the synthesis of (3-(pyrrolidine-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, a compound with a similar structure, was achieved in two steps and characterized by various spectroscopic methods10.
Molecular Structure Analysis
The molecular structure and vibrational spectra of pyridineboronic acid molecules have been studied using density functional theory calculations, which could provide insights into the structural aspects of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid . Furthermore, the crystal structure of a closely related compound, (3-(pyrrolidine-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, was confirmed by X-ray diffraction, and its conformation was analyzed, providing a reference for understanding the molecular structure of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid10.
Chemical Reactions Analysis
The reactivity of arylboronic acids in chemical reactions has been demonstrated in various studies. For example, Mn(III)-mediated cascade cyclization involving arylboronic acids has been used to construct pyrrolopyridine derivatives . Additionally, arylboronic acids have been utilized in rhodium-catalyzed 1,4-addition reactions to create novel derivatives of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . These studies highlight the potential of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid to participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives have been explored in various contexts. Supramolecular networks involving pyridine boronic acids have been synthesized and characterized, revealing insights into the hydrogen bonding interactions and solid-state photoluminescence properties . The photodegradation of pyrrolopyridine derivatives has also been studied, indicating the photolability and stability of these compounds under different conditions . These findings could be relevant to understanding the stability and reactivity of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid.
Wissenschaftliche Forschungsanwendungen
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds :
- Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods : In this review, bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol are reported .
- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
[3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO3/c14-11(13-6-1-2-7-13)9-4-3-5-10(8-9)12(15)16/h3-5,8,15-16H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTMJRKRWYTPLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463385 | |
| Record name | 3-(Pyrrolidine-1-carbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidine-1-carbonyl)phenylboronic acid | |
CAS RN |
723281-53-6 | |
| Record name | 3-(Pyrrolidine-1-carbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



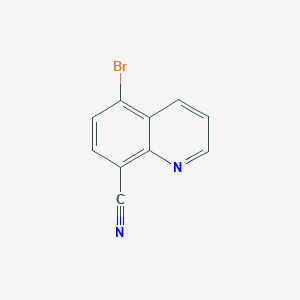
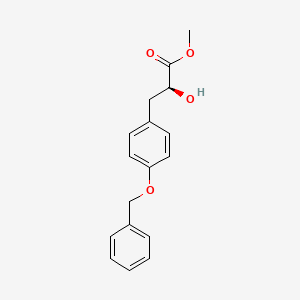
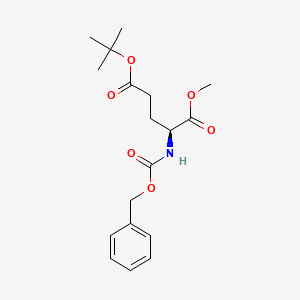
![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)
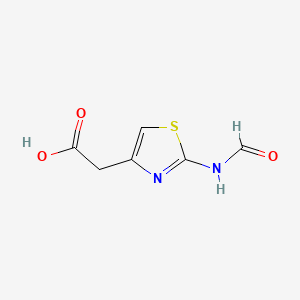
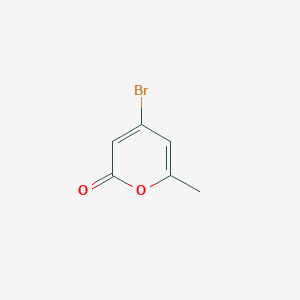
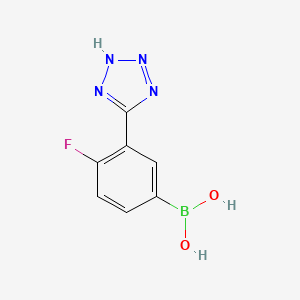
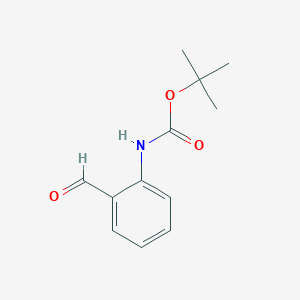
![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)
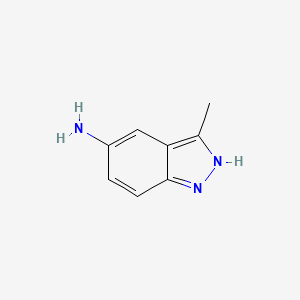
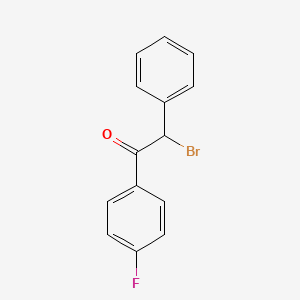
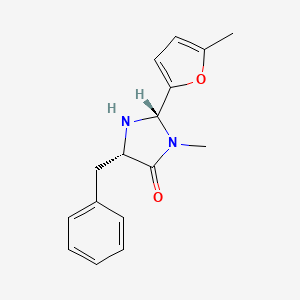
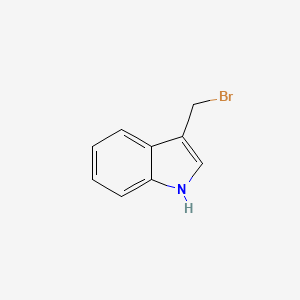
![4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1338974.png)